SS-bis-amino-PEG4-NHS ester
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Chemistry
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in bioconjugation. chempep.com Their widespread use stems from a unique set of physicochemical properties that address many challenges associated with the administration and function of biomolecules in biological systems. precisepeg.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically alter the properties of proteins, peptides, and small-molecule drugs. koreascience.kr
The fundamental properties of PEG linkers include high water solubility, profound biocompatibility, and conformational flexibility. chempep.com The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, which can increase its solubility and stability in aqueous environments. precisepeg.comaxispharm.com This "stealth" effect also helps to shield the molecule from recognition by the immune system and proteolytic enzymes, thereby reducing immunogenicity and degradation. koreascience.kraxispharm.com Consequently, PEGylation often leads to an increased hydrodynamic radius of the conjugate, which reduces renal clearance and extends its circulation half-life in the bloodstream. chempep.comkoreascience.kr The length of the PEG spacer is also tunable, allowing for precise control over the distance between the conjugated molecules, which can be critical for maintaining their biological activity. precisepeg.com
| Benefit | Description | Reference |
|---|---|---|
| Improved Solubility | The hydrophilic ethylene oxide units enhance the solubility of hydrophobic molecules in aqueous solutions. | precisepeg.comaxispharm.com |
| Enhanced Stability | The PEG chain protects conjugated molecules from enzymatic degradation and chemical instability. | precisepeg.comaxispharm.com |
| Reduced Immunogenicity | PEGylation can mask immunogenic sites on a molecule, lowering the potential for an adverse immune response. | precisepeg.comaxispharm.com |
| Increased Bioavailability | By improving stability and reducing clearance, PEG linkers lead to better distribution and longer circulation times in biological systems. | koreascience.kraxispharm.com |
| Tunable Spacing | The length of the PEG chain can be precisely controlled to optimize the distance between conjugated entities, minimizing steric hindrance. | precisepeg.com |
Significance of Bifunctional N-Hydroxysuccinimide (NHS) Ester Reagents in Modern Chemical Biology
N-Hydroxysuccinimide (NHS) esters are highly significant reagents in chemical biology due to their efficient reactivity towards primary amines (–NH₂). thermofisher.com This reactivity allows for the straightforward labeling and crosslinking of biomolecules, such as proteins and peptides, which typically possess primary amine groups on lysine (B10760008) residues and at their N-terminus. The reaction between an NHS ester and a primary amine occurs under mild, physiological to slightly alkaline conditions (pH 7.2-8.5), forming a stable and covalent amide bond and releasing N-hydroxysuccinimide as a byproduct. thermofisher.comlumiprobe.com
Bifunctional reagents contain two reactive groups, enabling them to covalently link two different molecules or different sites within the same molecule. iris-biotech.denih.gov These crosslinkers are classified based on their reactive ends. Homobifunctional crosslinkers, such as bis-NHS esters, possess two identical reactive groups. axispharm.comcd-bioparticles.net They are commonly used to create intramolecular crosslinks or to polymerize molecules bearing primary amines. Heterobifunctional crosslinkers, by contrast, have two different reactive groups (e.g., an NHS ester and a maleimide), allowing for more controlled, stepwise conjugation of two different types of functional groups (e.g., amines and thiols). iris-biotech.descbt.com The development of these reagents has been pivotal for studying protein-protein interactions, stabilizing protein structures, and constructing complex bioconjugates for diagnostic and therapeutic purposes. nih.govacs.org
Structural Attributes and Functional Relevance of SS-bis-amino-PEG4-NHS Ester: Emphasis on Disulfide Cleavability and Bifunctionality
The chemical compound this compound is a sophisticated, homobifunctional crosslinking reagent designed for advanced applications in bioconjugation. medchemexpress.com Its structure is a deliberate assembly of three key functional components: two terminal NHS esters, a central four-unit polyethylene glycol (PEG4) chain, and a strategically placed disulfide (S-S) bond.
Bifunctional NHS Esters: The two NHS ester groups at either end of the molecule provide its amine-reactive functionality. axispharm.comcd-bioparticles.net This homobifunctional nature allows the reagent to crosslink molecules containing primary amines, forming stable amide bonds at both ends.
PEG4 Spacer: The PEG4 spacer provides the conjugate with the beneficial properties of PEGylation, including increased hydrophilicity and flexibility. chempep.comcd-bioparticles.net This is crucial for maintaining the solubility and biological activity of the resulting conjugate.
Cleavable Disulfide Bond: The central disulfide bond is the most critical feature for its application in controlled-release systems. medchemexpress.combroadpharm.com Disulfide bonds are stable in the oxidative environment of the bloodstream but are susceptible to cleavage in the highly reducing environment found inside cells. tandfonline.comcreativebiolabs.netmdpi.com
The functional relevance of this unique structure is most evident in drug delivery systems like antibody-drug conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The this compound can be used to link the drug to the antibody. The resulting ADC remains stable during circulation, but once it is internalized by the target cancer cell, the high intracellular concentration of reducing agents like glutathione (B108866) (GSH) cleaves the disulfide bond. tandfonline.comnih.govescholarship.org This targeted cleavage releases the cytotoxic drug inside the cancer cell, where it can exert its therapeutic effect, thereby minimizing off-target toxicity. creativebiolabs.netcreative-biolabs.com
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃₆H₅₈N₄O₁₈S₂ | dcchemicals.com |
| Molecular Weight | 898.99 g/mol | dcchemicals.com |
| Key Structural Features | Two NHS ester groups, one 4-unit PEG spacer, one disulfide (S-S) bond | medchemexpress.commedchemexpress.com |
| Reactivity | Reacts with primary amines (-NH₂) | thermofisher.comcd-bioparticles.net |
| Cleavability | The disulfide bond is cleaved by reducing agents (e.g., DTT, GSH) | broadpharm.combioclone.net |
| Compartment | GSH Concentration | Significance | Reference |
|---|---|---|---|
| Extracellular/Plasma | ~2-20 µM | Low concentration maintains the stability of the disulfide bond in circulation. | escholarship.org |
| Intracellular/Cytosol | ~1-10 mM | High concentration creates a reducing environment that facilitates the cleavage of the disulfide bond, releasing the conjugated molecule. | mdpi.comescholarship.org |
Structure
2D Structure
Properties
Molecular Formula |
C36H58N4O18S2 |
|---|---|
Molecular Weight |
899.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H58N4O18S2/c41-29(37-9-13-51-17-21-55-25-23-53-19-15-49-11-5-35(47)57-39-31(43)1-2-32(39)44)7-27-59-60-28-8-30(42)38-10-14-52-18-22-56-26-24-54-20-16-50-12-6-36(48)58-40-33(45)3-4-34(40)46/h1-28H2,(H,37,41)(H,38,42) |
InChI Key |
LQNDDMOWIFYVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Ss Bis Amino Peg4 Nhs Ester
Advanced Synthetic Routes for SS-bis-amino-PEG4-NHS Ester Production
The production of this compound involves multi-step organic synthesis, building the molecule from smaller precursors. While the exact proprietary synthesis routes may vary between manufacturers, a general and logical pathway can be constructed based on established chemical principles for creating similar bifunctional crosslinkers.
A plausible synthetic strategy begins with a disulfide-containing core, which is then elongated and functionalized. One common precursor for introducing a disulfide bond is 2,2'-dithiodiethanol or a similar disulfide-containing diol. This starting material can be reacted with a protected amino-PEGylated carboxylic acid. A more direct approach might involve starting with a precursor like 4,4′-dithiodibutyric acid. researchgate.net This diacid can be coupled to a protected amino-PEG4-alcohol derivative. The terminal hydroxyl groups are then oxidized to carboxylic acids. The final and critical step is the activation of these terminal carboxylic acid groups into N-hydroxysuccinimide esters. This is typically achieved by reacting the dicarboxylic acid derivative with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comnih.gov The entire process requires careful control of reaction conditions and purification at each step to ensure the final product's high purity.
An alternative approach could involve the condensation of 2,2'-dithiodipyridine (B1663999) with 2-thiolethanol, which then reacts with N-tert-butoxycarbonyl-cysteamine to form a disulfide carbamate (B1207046) intermediate. google.com Subsequent reactions can build the PEG chains and introduce the NHS esters.
Precursor Chemistry and Reaction Optimization for Disulfide-Containing NHS Ester Formation
The successful synthesis of this compound hinges on the careful selection of precursors and the optimization of reaction conditions to maximize yield and purity.
Precursor Chemistry: The key precursors for the synthesis include:
Disulfide Source: Molecules like cystamine, 2,2'-dithiodiethanol, or 4,4′-dithiodibutyric acid serve as the foundation for the cleavable disulfide bond. researchgate.netnih.gov
PEG Spacer: Tetraethylene glycol (PEG4) derivatives are used to introduce the flexible, hydrophilic spacer arms. These can be in the form of diols, diamines, or dicarboxylic acids depending on the synthetic route. nih.gov
NHS Ester Group: N-hydroxysuccinimide (NHS) is the precursor for the amine-reactive terminal groups. It is typically coupled to a carboxylic acid using a carbodiimide activator. rsc.org
Reaction Optimization: The formation of the NHS ester and its subsequent reaction with amines are sensitive processes that require careful optimization.
pH Control: The reaction of NHS esters with primary amines (N-acylation) is most efficient at a pH range of 7 to 9. scielo.brwindows.net At lower pH values, the amine groups are protonated and less nucleophilic, slowing the reaction. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation. scielo.brjst.go.jp The half-life of an NHS ester can be several hours at pH 7.4 but drops to mere minutes at pH 9.0. jst.go.jp
Solvent: NHS esters are moisture-sensitive. broadpharm.com Therefore, the activation step to form the ester is performed in a dry organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). windows.netbroadpharm.com For subsequent bioconjugation reactions in aqueous environments, a stock solution of the NHS ester is often prepared in a water-miscible organic solvent like DMSO and added to the aqueous buffer containing the protein, ensuring the final solvent concentration remains low (typically <10%). broadpharm.com
Temperature and Time: NHS ester coupling reactions are often performed at room temperature for 30-60 minutes or at 4°C for several hours to balance reaction speed with the stability of the reactants. windows.netbroadpharm.com Reaction times may be extended for less reactive amines or lower concentrations, but this also increases the risk of hydrolysis. nih.gov
Table 1: Key Parameters for NHS Ester Reactions
| Parameter | Optimal Range/Condition | Rationale | Citations |
| pH | 7.0 - 9.0 | Balances amine reactivity with NHS ester hydrolysis. Lower pH protonates amines; higher pH accelerates hydrolysis. | scielo.brwindows.netjst.go.jp |
| Solvent | Anhydrous organic solvents (DMF, DMSO) for storage/activation; aqueous buffers for conjugation. | NHS esters are susceptible to hydrolysis. | windows.netbroadpharm.com |
| Temperature | 4°C to Room Temperature | A compromise between reaction rate and stability of the reagent and biomolecules. | windows.netbroadpharm.com |
| Buffers | Amine-free buffers (e.g., Phosphate (B84403), Borate (B1201080), HEPES). | Buffers with primary amines (e.g., Tris, Glycine) will compete in the reaction. | windows.netbroadpharm.com |
Strategies for Derivatizing and Incorporating this compound into Complex Molecular Architectures
This compound is designed for the precise chemical modification and linkage of molecules. Its dual functionality allows it to act as a bridge, connecting two molecular entities or inducing intramolecular crosslinks.
This compound is, by its nature, a homobifunctional crosslinking reagent. windows.net Both ends of the molecule possess the same reactive group—an NHS ester—which targets primary amines found on proteins, such as the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus. thermofisher.comwindows.net
This symmetrical reactivity allows the reagent to be used in several ways:
Intramolecular Crosslinking: Linking two different amine groups within the same protein or protein subunit, which can be used to study protein structure and conformation. thermofisher.com
Intermolecular Crosslinking: Linking two identical or different proteins together to study protein-protein interactions. korambiotech.com The PEG4 spacers in the crosslinker provide a defined spacer length, which can help in determining the distance between the linked amino acid residues. windows.net
Surface Modification: The hydrophilic PEG chains improve the water solubility of both the reagent and the resulting conjugate, which is particularly advantageous in biological applications to prevent aggregation. axispharm.comwindows.net
A primary and highly significant application of this compound is its role as a cleavable linker, especially in the field of antibody-drug conjugates (ADCs). medchemexpress.comdcchemicals.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. medchemexpress.com
The integration of this compound into an ADC involves a two-step process:
Conjugation: The NHS esters of the linker react with lysine residues on the antibody, forming stable amide bonds. The drug molecule, which must also contain a reactive primary amine, is then conjugated to the other end of the linker.
Cleavage and Drug Release: The resulting ADC circulates in the bloodstream, where the disulfide bond is relatively stable. nih.gov Upon internalization into a target cancer cell, the ADC is exposed to the cell's reducing intracellular environment, which has a much higher concentration of glutathione (B108866) than the bloodstream. hep.com.cn Glutathione readily cleaves the disulfide bond in the linker, releasing the cytotoxic drug inside the target cell where it can exert its therapeutic effect. google.comhep.com.cn This targeted release mechanism is a cornerstone of ADC technology, enhancing the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. nih.gov
Methodologies for Purity Assessment and Structural Elucidation in Research Synthesis
Ensuring the purity and verifying the structure of this compound and its conjugates are critical for their application in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of the crosslinker and its conjugates. acs.org It can separate the desired product from starting materials, byproducts, and hydrolyzed reagents. HPLC can also be used to quantify the degree of conjugation, for example, by measuring the amount of released 2-thiopyridone after treating a pyridyl disulfide-containing conjugate with a reducing agent like DTT. acs.org
Polyacrylamide Gel Electrophoresis (PAGE): When the crosslinker is used to conjugate proteins, SDS-PAGE is an effective method for analysis. Comparing samples under non-reducing and reducing conditions (in the presence of agents like DTT or β-mercaptoethanol) can confirm the formation of disulfide-linked conjugates. thermofisher.com Under non-reducing conditions, a crosslinked protein complex will show a higher molecular weight band, which will disappear or change upon reduction when the disulfide bond is cleaved. thermofisher.com
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the synthesized crosslinker. researchgate.netnih.gov Specific proton and carbon resonances can verify the presence of the PEG chains, the disulfide linkage, and the successful formation of the NHS ester.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are indispensable for determining the precise molecular weight of the crosslinker and its conjugates. researchgate.netnih.gov Tandem MS (MS/MS) can further provide structural information by fragmenting the molecule and analyzing the resulting ions, which is particularly useful for identifying cross-linked peptides in complex mixtures. anu.edu.au
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands for the carbonyl groups of the ester and imide functionalities, as well as the C-O-C ether linkages of the PEG spacer, can be observed. researchgate.net
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Information Obtained | Citations |
| HPLC | Purity assessment, quantification | Separation of components, purity level, degree of conjugation. | acs.org |
| SDS-PAGE | Analysis of protein conjugates | Confirmation of crosslinking, assessment of cleavability (reducing vs. non-reducing conditions). | thermofisher.com |
| NMR | Structural elucidation | Detailed chemical structure, confirmation of functional groups. | researchgate.netnih.govnih.gov |
| Mass Spectrometry | Structural elucidation, molecular weight determination | Precise mass of the molecule and its fragments, identification of cross-linked species. | researchgate.netnih.govanu.edu.au |
| FTIR | Functional group identification | Presence of key bonds (e.g., C=O, C-O-C). | researchgate.net |
Mechanistic Insights and Kinetic Studies of Ss Bis Amino Peg4 Nhs Ester Reactivity in Bioconjugation
Reaction Mechanism of NHS Ester with Primary Amines
The primary reaction pathway for NHS esters in bioconjugation is their interaction with primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comnih.gov This reaction is favored under physiological to slightly alkaline conditions (pH 7.2 to 9) and results in the formation of a highly stable amide bond. thermofisher.com
The conjugation process is initiated by a nucleophilic acyl substitution reaction. The unprotonated primary amine (R-NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This attack leads to the formation of a transient, unstable tetrahedral intermediate. glenresearch.com The intermediate then collapses, expelling the N-hydroxysuccinimide moiety as a leaving group and forming a stable covalent amide bond between the PEG linker and the target amine-containing molecule. glenresearch.com This amide bond is exceptionally robust, contributing to the long-term stability of the resulting conjugate.
The efficiency of the acylation reaction is significantly enhanced by the nature of N-hydroxysuccinimide (NHS) as a leaving group. A good leaving group is a species that is stable on its own after detaching from the parent molecule. The pKa of NHS is approximately 6.0, indicating that its conjugate base, the succinimidyl anion, is relatively stable and does not readily re-react with the newly formed amide. mst.edu This stability is partly attributed to the electron-withdrawing nitrogen atom adjacent to the oxygen, which helps to delocalize the negative charge. stackexchange.com Kinetic studies have demonstrated that the nucleophilic rate constants for N-hydroxy esters are about two orders of magnitude greater than those for phenyl esters with leaving groups of comparable basicity, highlighting the superior leaving ability of NHS. mst.edu
Reactivity Profile with Diverse Biological Nucleophiles
While primary amines are the principal targets for NHS esters, other nucleophilic amino acid residues present in proteins can also potentially react, leading to side reactions. The selectivity and efficiency of the conjugation are therefore dependent on the relative reactivity of the NHS ester with this array of nucleophiles under specific reaction conditions.
Interactive Table: pH Dependence of NHS Ester Hydrolysis
The stability of an NHS ester in aqueous solution is highly dependent on the pH. The following table illustrates the half-life of a typical NHS-ester compound at different pH values and temperatures, demonstrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4 to 5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific. thermofisher.com
NHS esters exhibit high selectivity for aliphatic primary amines. glenresearch.com In proteins, the most abundant and accessible of these are the ε-amino groups of lysine residues, which are typically located on the protein surface. thermofisher.com The reaction's efficiency is strongly pH-dependent; an optimal pH range of 8.3-8.5 is often used to ensure that a sufficient concentration of the amine is in its deprotonated, nucleophilic state without excessively accelerating the competing hydrolysis reaction. lumiprobe.cominterchim.frwindows.net At lower pH values, the amine group is protonated (R-NH₃⁺) and non-nucleophilic, thus preventing the reaction. lumiprobe.com
Although highly selective for primary amines, NHS esters are known to participate in side reactions with other nucleophilic residues under certain conditions. researchgate.net The hydroxyl groups of serine, threonine, and tyrosine have been shown to react, forming less stable ester linkages. nih.govrsc.org The rate of these side reactions is generally much lower than that of aminolysis. rsc.org However, the local microenvironment can significantly influence reactivity. For instance, the presence of a nearby histidine residue has been demonstrated to increase the reactivity of serine and threonine hydroxyl groups towards NHS esters. rsc.org These potential side reactions are an important consideration, as they can lead to a heterogeneous product mixture.
Achieving site-specific, or regioselective, conjugation with NHS esters is a significant challenge because most proteins contain multiple lysine residues, leading to heterogeneous labeling. nih.govnih.gov Several strategies have been developed to improve selectivity:
pH Control: One of the most straightforward strategies is the manipulation of reaction pH. The N-terminal α-amine of a protein generally has a lower pKa (around 7-8) than the ε-amine of lysine (around 10.5). By performing the reaction at a near-neutral pH (e.g., pH 7.0-7.5), it is possible to preferentially label the more nucleophilic N-terminus over the largely protonated lysine side chains. rsc.org
Kinetic Control: The gradual addition of the NHS ester reagent can sometimes improve selectivity for the most reactive amine groups by keeping the instantaneous concentration of the reagent low. However, this strategy is often less effective for NHS esters compared to other chemistries due to their slower reaction kinetics and susceptibility to hydrolysis. nih.gov
Thioester Conversion for N-terminal Cysteine Labeling: A more advanced and highly specific method involves converting the NHS ester into a more chemoselective thioester. In a two-step, one-pot reaction, the NHS ester is pre-incubated with a thiol-containing molecule like 2-mercaptoethanesulfonic acid (MESNA). The resulting thioester is then added to a protein that has been engineered to possess a unique N-terminal cysteine residue. The thioester reacts specifically with the N-terminal cysteine to form a stable amide bond, yielding a homogeneously labeled protein. nih.govnih.govnih.govacs.org
Kinetic and Mechanistic Studies of Disulfide Cleavage in Biorelevant Environments
The disulfide bond is a key functional element of the SS-bis-amino-PEG4-NHS ester, providing a selectively cleavable linkage that is responsive to the reducing environments characteristic of the cell cytoplasm. The cleavage of this bond is typically initiated by a nucleophilic attack from a reducing agent. researchgate.net
Commonly employed reducing agents in research and biological systems include thiol-containing molecules like dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH), as well as phosphine-based reductants such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). psu.edu
The mechanism with thiol-based reductants, such as DTT, involves a thiol-disulfide exchange reaction. This process is initiated by a thiolate anion attacking one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide. A subsequent attack by a second thiolate anion completes the reduction, yielding two free thiols and a new disulfide bond in the reducing agent. psu.edu
In contrast, TCEP, a thiol-free reducing agent, offers an essentially irreversible reduction of disulfide bonds. psu.edunih.gov Its mechanism is distinct from that of thiol-containing reagents and is effective over a broad pH range. thermofisher.combiosyn.com The reaction with TCEP is selective for disulfides and does not react with other functional groups commonly found in proteins. thermofisher.com
The rate at which the disulfide bond in a bioconjugate is cleaved is a critical parameter and is influenced by several factors:
Reducing Agent Concentration : The kinetics of disulfide reduction are dependent on the concentration of the reducing agent. For instance, the intracellular concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the extracellular environment (~5 µmol/L in blood), which facilitates the selective cleavage of disulfide-linked conjugates within the cell.
pH : The pH of the environment can influence the rate of cleavage, particularly for thiol-based reducing agents. The active species in thiol-disulfide exchange is the thiolate anion, and its concentration increases at pH values above the pKa of the thiol group. nih.gov
Steric Hindrance : The accessibility of the disulfide bond can be affected by the steric bulk of the conjugated molecules. The cleavage of disulfide bonds can be inhibited by their burial within the stable tertiary structure of a protein. acs.org
Applied Force : Studies at the single-molecule level have demonstrated that mechanical force can influence the kinetics of disulfide bond reduction. pnas.org Applying a stretching force to a disulfide bond can exponentially increase its reduction rate. pnas.org
| Factor | Influence on Cleavage Kinetics |
| Concentration of Reducing Agent | Higher concentrations lead to faster cleavage rates. |
| pH | For thiol-based reductants, higher pH (above the thiol pKa) increases the rate. nih.gov |
| Steric Hindrance | Increased steric bulk around the disulfide bond can decrease the cleavage rate. acs.org |
| Mechanical Force | Application of force can accelerate the rate of disulfide reduction. pnas.org |
Impact of Environmental Conditions on Conjugation Efficiency and Stability
The reaction of the N-hydroxysuccinimide (NHS) ester groups of this compound with primary amines is highly pH-dependent. windows.netinterchim.fr The primary amine must be in its deprotonated, nucleophilic form to efficiently attack the NHS ester. nih.gov This necessitates a pH that is typically near or slightly above the pKa of the target amine groups. nih.gov
However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH. thermofisher.com This hydrolysis reaction deactivates the ester, rendering it incapable of reacting with the amine. interchim.fr Therefore, a compromise is necessary to achieve optimal conjugation efficiency. The recommended pH range for NHS ester-amine conjugations is generally between 7.2 and 8.5. thermofisher.com For many applications, a pH of 8.3-8.5 is considered optimal. windows.netlumiprobe.com
The choice of buffer is critical for successful conjugation reactions involving NHS esters. Buffers containing primary amines, such as Tris, are generally not recommended as they can compete with the target molecule for reaction with the NHS ester. thermofisher.comlumiprobe.com
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions. thermofisher.com For instance, 0.1 M sodium bicarbonate or 0.1 M phosphate buffer can be suitable choices. windows.netlumiprobe.com It is important to ensure that the buffer components are non-nucleophilic to avoid unwanted side reactions.
The rate of NHS ester hydrolysis is significant and increases with pH. For example, the half-life of hydrolysis for an NHS-ester compound can be several hours at pH 7.0 but may decrease to just 10 minutes at pH 8.6. thermofisher.com
Advanced Research Applications of Ss Bis Amino Peg4 Nhs Ester in Chemical Biology and Biomedical Sciences
Protein and Peptide Conjugation Strategies
The primary utility of SS-bis-amino-PEG4-NHS ester in protein and peptide chemistry stems from its two NHS ester functional groups. These groups react efficiently with primary amines (–NH2), such as the N-terminal alpha-amine of a polypeptide chain and the epsilon-amine of lysine (B10760008) residues, to form stable and covalent amide bonds. broadpharm.comthermofisher.com This reaction is typically performed in aqueous buffers at a slightly alkaline pH (7.2-8.5). thermofisher.com The integrated PEG4 spacer is hydrophilic, which helps to increase the water solubility of the reagent and the resulting conjugate, a beneficial property when working with biomolecules in physiological environments. axispharm.combroadpharm.com
A prominent application of this compound is in the synthesis of antibody-drug conjugates (ADCs) as a cleavable linker. medchemexpress.commedchemexpress.com ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker's role is critical: it must be stable in systemic circulation to prevent premature drug release but allow for efficient cleavage and payload activation once the ADC reaches the target cancer cell.
This compound serves this role adeptly. The NHS esters are used to attach the linker to lysine residues on the antibody. The other end of the linker is conjugated to the cytotoxic drug. The central disulfide bond is the key to its function as a cleavable linker. It remains stable in the oxidative environment of the bloodstream but is readily cleaved by the high concentration of reducing agents, such as glutathione (B108866), found inside cells. This intracellular cleavage releases the cytotoxic payload precisely at the site of action, maximizing its therapeutic effect while minimizing off-target toxicity. medchemexpress.com
Table 1: Features of this compound as an ADC Linker
| Feature | Description | Relevance in ADCs |
| Amine-Reactive NHS Esters | Two terminal groups that form stable amide bonds with primary amines (e.g., lysine). | Enables covalent attachment of the linker to the monoclonal antibody. |
| Cleavable Disulfide Bond (SS) | A central bond that can be broken by reducing agents. | Ensures the linker is stable in circulation but allows for intracellular release of the cytotoxic payload in the reducing environment of the tumor cell. |
| PEG4 Spacer | A hydrophilic, four-unit polyethylene (B3416737) glycol chain. | Improves the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity. |
The principles of conjugation using this compound extend to the functionalization of other proteins like enzymes and receptors for various research assays. The bifunctional nature of the reagent allows it to act as a bridge, linking these proteins to other molecules or surfaces. For instance, an enzyme can be conjugated to a solid support (e.g., a magnetic bead or a microplate surface) that has been amine-functionalized. This immobilization is useful for developing reusable biosensors or high-throughput screening assays.
The cleavable disulfide linker adds a layer of control. After an assay is complete, the enzyme or receptor can be released from the surface or its binding partner by adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This "catch-and-release" strategy is valuable for purifying protein complexes or for sequential assay designs where the release of a component is a required step.
In the field of genomics and molecular biology, this compound is used to modify oligonucleotides and nucleic acids for the creation of research probes. broadpharm.combiochempeg.com This requires that the nucleic acid first be synthesized with a primary amine group, typically at one of its ends. The NHS ester of the linker can then react with this amine to attach the linker to the DNA or RNA strand.
This strategy allows for the conjugation of various functional molecules to the oligonucleotide. For example, a fluorescent dye can be attached to create a probe for fluorescence in situ hybridization (FISH), or a biotin (B1667282) molecule can be conjugated for use in affinity-based purification or detection assays with streptavidin. The cleavable disulfide bond provides the option to remove the conjugated label or molecule after its purpose has been served, which can be advantageous in complex experimental workflows.
Chemical Crosslinking Methodologies for Structural and Interaction Studies
Chemical crosslinking is a powerful technique used to gain insights into the three-dimensional structure of proteins and to identify and map protein-protein interactions. nih.govnih.gov Reagents like this compound function as homobifunctional crosslinkers, meaning they have two identical reactive groups (NHS esters) that target the same functional group (primary amines). broadpharm.com When applied to a protein or a protein complex, the reagent covalently links lysine residues or N-termini that are within a certain spatial proximity, defined by the length of the PEG4 spacer arm.
Identifying the components of a protein complex or mapping the interface between two interacting proteins is a fundamental goal in proteomics. Chemical crosslinking with this compound can "capture" these interactions, including transient or weak ones, by covalently linking the interacting partners. nih.gov
The process involves incubating the protein complex with the crosslinker, which forms intermolecular crosslinks between subunits or intramolecular crosslinks within a single protein. The cleavable nature of the disulfide bond is particularly useful in this context. After the cross-linked complexes are isolated (e.g., by size-exclusion chromatography or immunoprecipitation), the disulfide bond can be broken with a reducing agent. This separates the individual protein components, which can then be identified using techniques like SDS-PAGE or mass spectrometry. This approach simplifies the analysis compared to using non-cleavable crosslinkers.
Table 2: General Workflow for PPI Studies Using this compound
| Step | Procedure | Purpose |
| 1. Incubation | The purified protein complex is incubated with this compound under controlled conditions (pH, temperature, time). | To form covalent crosslinks between interacting proteins. |
| 2. Quenching | A quenching reagent (e.g., Tris or glycine) is added. | To stop the crosslinking reaction by consuming any unreacted NHS esters. |
| 3. Separation | The mixture is separated, for example by SDS-PAGE under non-reducing conditions. | To isolate the cross-linked protein complexes from non-cross-linked monomers. |
| 4. Cleavage | The isolated complex is treated with a reducing agent (e.g., DTT). | To break the disulfide bond in the linker and release the individual protein components. |
| 5. Identification | The released proteins are identified using methods like mass spectrometry or Western blotting. | To determine the identities of the interacting proteins. |
The combination of chemical crosslinking with mass spectrometry (XL-MS) provides high-resolution information about protein structure and interaction interfaces by identifying the specific amino acid residues that have been linked. nih.gov After a protein or complex is treated with this compound, it is enzymatically digested, typically with trypsin. This generates a complex mixture of peptides.
The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies peptides that have been modified by the crosslinker. These can be of three types: monolinks (one end of the linker attached to a peptide), loop-links (both ends of the linker attached to the same peptide), and the most informative, cross-links (the linker connecting two different peptides). The mass of the cross-linked peptides provides the initial evidence, and subsequent MS/MS fragmentation analysis determines their amino acid sequences, pinpointing the exact lysine residues that were connected. nih.gov
The cleavable disulfide bond in this compound greatly facilitates this complex data analysis. By comparing the mass spectra of the peptide mixture before and after treatment with a reducing agent, researchers can easily identify the pairs of peptides that were part of a cross-link, as they will disappear from the "cross-linked" mass and appear as two separate, smaller peptides after reduction. This strategy simplifies the search space and increases confidence in the identification of cross-linked sites. nih.gov These identified sites serve as distance constraints that can be used to build or validate computational models of protein structures and complexes.
Probing Cell Surface Proteome Dynamics via Biotinylation and Cleavable Linkers
The study of cell surface proteins, or the surface proteome, is critical to understanding cellular communication, signaling, and interaction with the environment. A powerful technique to isolate and identify these proteins involves biotinylation, where a biotin tag is covalently attached to proteins. bio-protocol.orgspringernature.com The use of a cleavable linker, such as one containing a disulfide bond, is a key component of this methodology. nih.gov
The process begins by labeling cell surface proteins with a biotin derivative that contains a cleavable disulfide bond. nih.gov This is achieved by reacting the cells with a reagent like Sulfo-NHS-SS-Biotin, which attaches the biotin tag to primary amines (like those on lysine residues) of the surface proteins. nih.gov After labeling, the cells can be returned to normal culture conditions, allowing for dynamic processes like endocytosis to occur, where a portion of the biotinylated proteins are taken into the cell. nih.gov
To distinguish between the proteins that remain on the cell surface and those that have been internalized, a membrane-impermeable reducing agent, such as glutathione, is added. nih.gov This agent cleaves the disulfide bond in the biotin tags of the proteins still on the exterior of the cell, effectively removing the biotin label from them. The proteins that were endocytosed are protected from the reducing agent and retain their biotin tag.
Following this, the cells are lysed, and the biotinylated proteins are isolated using streptavidin-coated beads, which have a high affinity for biotin. bio-protocol.orgnih.gov The isolated proteins can then be identified and quantified using techniques like Western blotting. This allows researchers to specifically study the internalized proteins and determine the rate of endocytosis for a particular cell-surface target. nih.gov
Table 1: Key Steps in Probing Cell Surface Proteome Dynamics
| Step | Description | Purpose |
| Labeling | Cell surface proteins are labeled with a biotin reagent containing a cleavable disulfide linker (e.g., Sulfo-NHS-SS-Biotin). nih.gov | To tag proteins on the cell surface for later isolation. |
| Internalization | Cells are incubated under normal conditions to allow for endocytosis of labeled proteins. nih.gov | To study the dynamics of protein trafficking. |
| Cleavage | A membrane-impermeable reducing agent (e.g., glutathione) is added to cleave the disulfide bond of biotin tags on non-internalized proteins. nih.gov | To differentiate between external and internalized proteins. |
| Isolation | Cells are lysed, and the remaining biotinylated (internalized) proteins are captured using streptavidin affinity chromatography. bio-protocol.orgnih.gov | To specifically purify the proteins of interest. |
| Analysis | The isolated proteins are analyzed by methods such as SDS-PAGE and Western blotting. bio-protocol.org | To identify and quantify the internalized proteins. |
Advanced Materials Science and Surface Functionalization
The properties of this compound make it a valuable component in the development of advanced materials and for the functionalization of surfaces in various biomedical applications.
Disulfide linkers are integral in the engineering of stimuli-responsive nanoparticles and microparticles. documentsdelivered.commdpi.com These particles can be designed to release a payload, such as a drug, in response to the reducing environment inside a cell. mdpi.comhilarispublisher.com The disulfide bond within the linker remains stable in the bloodstream but is cleaved by the high intracellular concentration of reducing agents like glutathione.
This redox-responsive release mechanism is a key feature in targeted drug delivery systems. hilarispublisher.com For instance, a therapeutic agent can be conjugated to a nanoparticle via a disulfide linker. rsc.org Once the nanoparticle is internalized by a target cell, the linker is cleaved, releasing the drug directly where it is needed. This approach can enhance the therapeutic efficacy while minimizing off-target effects. mdpi.com The versatility of disulfide linkers allows for their incorporation into a wide array of molecular structures, including polymers and peptides, for nanoparticle functionalization.
Responsive biomaterial interfaces are surfaces that can change their properties in response to specific stimuli. Disulfide bonds are frequently used to create redox-responsive biomaterials. digitellinc.com For example, hydrogels can be formed using polymers that are crosslinked with disulfide bonds. digitellinc.comnih.gov These hydrogels can be designed to degrade and release encapsulated cells or therapeutic agents in the presence of reducing agents.
One application of this technology is in cell sheet engineering. A confluent monolayer of cells can be grown on a redox-responsive hydrogel. researchgate.net By introducing a mild reducing agent, the hydrogel degrades, causing the cell sheet to detach. researchgate.net This technique allows for the harvesting of intact cell sheets for tissue engineering and regenerative medicine applications. The ability to control the degradation of the hydrogel by adjusting the concentration of the reducing agent provides precise control over the release of the cell sheet. researchgate.net
In many biomedical and diagnostic applications, it is crucial to prevent the non-specific adsorption of proteins and other biomolecules to surfaces. nih.gov Polyethylene glycol (PEG) is widely used for this purpose due to its ability to create a hydrophilic barrier that repels proteins. mdpi.combiochempeg.com Modifying surfaces with PEG, a process known as PEGylation, can significantly reduce non-specific binding. nih.govrsc.orgnih.gov
The incorporation of PEG into hydrogels, for example, has been shown to dramatically decrease non-specific protein binding in immunoassays, leading to improved sensitivity and signal-to-noise ratios. nih.govresearchgate.net The flexibility and "cloud-like" nature of PEG chains create a steric shield that prevents proteins from interacting with the underlying surface. researchgate.net The length and density of the PEG chains are important parameters that influence the effectiveness of the anti-fouling properties. mdpi.com
Table 2: Comparison of Surface Modification Effects
| Surface | Modification | Effect on Non-Specific Binding | Key Finding |
| Polyacrylate Hydrogel | PEG Incorporation | Significantly Reduced | A 10-fold decrease in non-specific binding and a 6-fold increase in specific binding was observed in an immunoassay. nih.gov |
| Polystyrene | PEG Grafting | Dependent on PEG density and protein type | PEG chains can sterically block protein binding but also interact with proteins via hydrogen bonds and hydrophobic interactions. nih.gov |
| PDMS and PC | PEG-DA Grafting | Reduced | A 66% decrease in albumin adsorption was observed on PEG-modified PDMS compared to unmodified PDMS. biochempeg.com |
Design and Synthesis of Cleavable Linker Systems
Cleavable linkers are essential components in many bioconjugation and drug delivery strategies, allowing for the controlled release of molecules under specific conditions. broadpharm.com
Disulfide bonds are a popular choice for creating cleavable linkers due to their stability in the extracellular environment and their susceptibility to cleavage in the reducing intracellular environment. broadpharm.com The concentration of glutathione (GSH), a key intracellular reducing agent, is significantly higher inside cells (1-10 mM) compared to the bloodstream (around 5 µM). rsc.org This differential provides a natural mechanism for targeted release.
Disulfide-based linkers are widely used in the development of antibody-drug conjugates (ADCs). creative-biolabs.com In an ADC, a potent cytotoxic drug is linked to an antibody that targets a specific cancer cell. The disulfide linker ensures that the drug remains attached to the antibody while in circulation. Upon internalization of the ADC by the target cell, the disulfide bond is cleaved, releasing the active drug.
The design of disulfide linkers can be tailored to control their stability and cleavage kinetics. For example, introducing steric hindrance near the disulfide bond can enhance its stability in the bloodstream. creative-biolabs.com Self-immolative linkers are an advanced design where the cleavage of the disulfide bond triggers a cascade of reactions that leads to the release of the unmodified payload. researchgate.netnih.gov
Comparison with Other Cleavage Mechanisms in Linker Design
The efficacy of antibody-drug conjugates (ADCs) and other targeted therapies is highly dependent on the linker that connects the targeting moiety to the therapeutic payload. The linker's stability in circulation and its ability to release the payload at the target site are paramount. This compound utilizes a disulfide bond, which is susceptible to cleavage in the reducing environment of the cell, particularly due to the high concentration of glutathione (GSH) in tumor cells. researchgate.netbiochempeg.combutler.edu This provides a targeted release mechanism.
In comparison to other cleavage mechanisms, disulfide linkers offer distinct advantages. Acid-labile linkers, such as hydrazones, which are designed to cleave in the acidic environment of endosomes and lysosomes, have historically shown lower plasma stability, leading to premature drug release. proteogenix.sciencecreative-biolabs.com Enzymatically cleavable linkers, often containing peptide sequences recognized by specific proteases like cathepsin B in tumor cells, generally exhibit good plasma stability. creative-biolabs.comacs.org However, the overexpression of these proteases can vary among different tumor types.
Disulfide linkers, such as the one in this compound, offer a more universal tumor-specific trigger, as elevated glutathione levels are a common feature of many cancers. biochempeg.combutler.edu While offering greater plasma stability than early acid-labile linkers, disulfide linkers can still be susceptible to premature cleavage by extracellular thiols. researchgate.net To mitigate this, modern linker design, including the incorporation of steric hindrance around the disulfide bond, has been explored to enhance stability. frontiersin.org
| Linker Type | Cleavage Trigger | Advantages | Disadvantages |
| Disulfide (e.g., in this compound) | High intracellular glutathione (GSH) concentration | Good serum stability, tumor-specific release | Potential for premature cleavage by extracellular thiols |
| Acid-Labile (e.g., Hydrazones) | Low pH in endosomes/lysosomes | Intracellular release mechanism | Often lower plasma stability |
| Enzyme-Cleavable (e.g., Peptide linkers) | Specific proteases (e.g., Cathepsin B) | High plasma stability, specific release | Dependent on tumor-specific enzyme expression |
Contributions to Targeted Delivery Research
The design of this compound, which combines a cleavable disulfide bond with a hydrophilic PEG spacer, has made significant contributions to the field of targeted drug delivery.
Enhancing Conjugate Stability and Circulation in Research Models
The inclusion of a PEG4 spacer in the linker structure is a key feature that enhances the stability and circulation time of the resulting bioconjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the hydrodynamic radius of proteins and nanoparticles, thereby reducing renal clearance and extending their half-life in the bloodstream. scirp.orgnih.gov The hydrophilic nature of the PEG chain also helps to reduce non-specific protein binding and aggregation of the conjugate. lumiprobe.com Research on various antibody fragments has demonstrated that PEGylation can significantly prolong their in vivo half-life, a crucial factor for effective tumor targeting. scirp.org
Strategies for Controlled Release in Stimuli-Responsive Systems
The disulfide bond within this compound is the cornerstone of its function in stimuli-responsive systems. The significant difference in glutathione concentration between the extracellular environment and the intracellular milieu of tumor cells provides a highly specific trigger for drug release. biochempeg.combutler.edu This redox-potential-sensitive cleavage is a widely exploited strategy in the design of "smart" drug delivery systems.
Researchers have utilized disulfide-containing linkers to create nanoparticles and micelles that remain intact in the bloodstream but disassemble upon entering tumor cells, releasing their therapeutic cargo. nih.gov For instance, gold nanoparticles functionalized with a thiol-terminated fluorescent molecule and a PEG capping demonstrated glutathione-mediated release. nih.gov The PEG capping was found to inhibit premature release and prevent nanoparticle aggregation. nih.gov This approach ensures that the cytotoxic payload is delivered directly to the target cells, minimizing off-target toxicity.
Research in Imaging and Diagnostic Probe Conjugation
The amine-reactive NHS ester groups of this compound make it a valuable tool for the conjugation of imaging agents and diagnostic probes to targeting molecules. nih.gov The ability to attach fluorescent dyes, radioisotopes, or other imaging moieties to antibodies or other targeting ligands allows for the visualization and tracking of these molecules in vitro and in vivo.
The cleavable nature of the disulfide linker can also be advantageous in the design of activatable probes. For example, a fluorescent probe can be designed to be quenched when conjugated and to become fluorescent only after the linker is cleaved within the target cell. This can improve the signal-to-noise ratio in imaging applications. Studies have demonstrated the conjugation of fluorescent indicators to disulfide-containing linkers to visually determine bond cleavage. butler.edu Furthermore, the NHS ester functionality is commonly used to label proteins and peptides with fluorescent dyes for various bioanalytical applications. nih.gov
Methodological Considerations and Research Protocols for Ss Bis Amino Peg4 Nhs Ester Utilization
Optimization of Reaction Parameters for Bioconjugation
The formation of a stable amide bond between the SS-bis-amino-PEG4-NHS ester and a primary amine (e.g., the N-terminus or the ε-amino group of a lysine (B10760008) residue) is a competitive process. thermofisher.com The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and renders the linker inactive. thermofisher.comthermofisher.com Therefore, optimization of reagent ratios, reaction time, and temperature is critical for achieving the desired degree of labeling.
The molar ratio of the this compound to the target biomolecule is a key determinant of the final degree of conjugation. A molar excess of the NHS ester is typically required to drive the reaction towards the desired product. neb.comthermofisher.com However, an excessively high ratio can lead to over-labeling, potentially causing protein aggregation or loss of biological activity. neb.com
The optimal molar ratio is empirically determined and depends on several factors, including the concentration of the protein solution and the number of available primary amines. lumiprobe.comtocris.com For proteins at concentrations of 5-10 mg/mL, a 5- to 10-fold molar excess of the NHS ester is a common starting point for achieving an optimal degree of labeling. vectorlabs.com More dilute protein solutions may necessitate a greater excess of the reagent to compensate for the slower reaction kinetics and increased impact of hydrolysis. thermofisher.comvectorlabs.com It is recommended to test a range of molar ratios to identify the ideal condition for a specific protein and application. tocris.com
Table 1: Recommended Starting Molar Ratios for NHS Ester Conjugation This interactive table summarizes typical molar excess values for NHS ester reagents in bioconjugation reactions.
| Protein Concentration | Recommended Molar Excess (NHS Ester : Protein) | Reference |
|---|---|---|
| > 5 mg/mL | 4-fold to 10-fold | vectorlabs.comresearchgate.net |
| 2-5 mg/mL | 10-fold to 15-fold | tocris.comresearchgate.net |
| < 2 mg/mL | > 15-fold | vectorlabs.comabpbio.com |
The kinetics of the NHS ester conjugation are influenced by time, temperature, and pH. NHS ester reactions are typically performed at a pH between 7.2 and 8.5. thermofisher.comthermofisher.com The optimal pH for modification is often cited as 8.3-8.5, which balances the need for a deprotonated primary amine with the increasing rate of NHS ester hydrolysis at higher pH values. lumiprobe.com
Reactions are generally conducted for 30 minutes to 4 hours at room temperature (approx. 25°C) or for 2 to 4 hours at 4°C. thermofisher.comwindows.net Lower temperatures can help to minimize hydrolysis of the NHS ester, extending its half-life and potentially improving conjugation efficiency, especially during longer incubation periods. thermofisher.com The half-life of an NHS ester is highly dependent on pH and temperature, decreasing significantly as these parameters increase. For instance, the half-life can be several hours at pH 7.0 and 0°C, but drops to approximately 10 minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.com
Table 2: Half-life of NHS Ester Hydrolysis at Various Conditions This interactive table illustrates the relationship between pH, temperature, and the stability of the NHS ester reactive group.
| pH | Temperature (°C) | Approximate Half-life | Reference |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours | thermofisher.comthermofisher.com |
| 8.0 | 4 | ~1 hour | thermofisher.com |
| 8.6 | 4 | 10 minutes | thermofisher.comthermofisher.com |
Strategies for Reaction Quenching and Product Purification
Upon completion of the conjugation reaction, it is crucial to stop or "quench" any remaining reactive NHS esters to prevent further modification. This is typically achieved by adding a small molecule containing a primary amine. covachem.com Common quenching reagents include Tris, glycine, lysine, or ethanolamine (B43304) at a final concentration of 20-100 mM. tocris.comwindows.netthermofisher.com These molecules react with and consume the excess this compound. Recent studies have also explored the use of reagents like methylamine (B109427) for more efficient quenching and reversal of potential side reactions, such as the formation of less stable O-acyl esters on serine, threonine, or tyrosine residues. nih.govbiorxiv.org
Following quenching, the conjugated product must be purified from unreacted linker, the quenched linker, and other byproducts like N-hydroxysuccinimide. lumiprobe.com The choice of purification method depends on the properties of the biomolecule and the scale of the reaction.
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method that separates molecules based on their size. abcam.com The larger bioconjugate elutes before the smaller, unreacted linker and byproducts. lumiprobe.com
Dialysis / Ultrafiltration: These methods utilize semi-permeable membranes with a specific molecular weight cut-off (MWCO) to separate the large conjugate from small molecule impurities. nih.govbroadpharm.com Tangential flow filtration (TFF) is a form of ultrafiltration suitable for larger scale and automated purification. formulatrix.com
Affinity Chromatography: This highly selective technique can be used if a suitable affinity tag is present on the biomolecule. abcam.comthermofisher.com For example, antibodies can be purified using Protein A or Protein G resins. abcam.com It is also possible to devise affinity methods that specifically capture the conjugated product. acs.org
Table 3: Comparison of Purification Techniques for Bioconjugates This interactive table outlines common methods for purifying bioconjugates after the reaction is complete.
| Method | Principle of Separation | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Molecular size | Gentle, preserves protein integrity | Can be time-consuming, potential for sample dilution | abcam.com |
| Dialysis / Ultrafiltration | Molecular weight cut-off | Inexpensive, simple setup | Slow (dialysis), potential for membrane fouling (ultrafiltration) | nih.govformulatrix.com |
| Affinity Chromatography | Specific binding interactions | High specificity and purity | Requires a specific ligand, can be expensive | thermofisher.com |
| Ion Exchange Chromatography (IEX) | Net charge | High resolution, high capacity | Elution may require harsh conditions (high salt/pH change) | abcam.com |
Analytical Characterization of Conjugated Products
Thorough characterization is essential to confirm the success of the conjugation, determine the degree of labeling, and identify the sites of modification. A combination of spectroscopic, chromatographic, and mass spectrometric techniques is typically employed.
Spectroscopic and chromatographic methods are fundamental for the initial assessment of the bioconjugate.
UV-Visible Spectroscopy: This technique is often used to determine the average number of linkers conjugated to a protein. nih.govacs.org If the linker contains a chromophore, the degree of labeling can be calculated using the Beer-Lambert law by measuring the absorbance at wavelengths specific to the protein (typically 280 nm) and the chromophore. biologydiscussion.com
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for verifying conjugation and assessing the purity and homogeneity of the product. thermofisher.comcellmosaic.com
Size Exclusion Chromatography (SEC-HPLC): Can show a shift to an earlier retention time for the conjugate compared to the unmodified protein, indicating an increase in hydrodynamic radius. thermofisher.com
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the PEGylated linker often increases the hydrophilicity of the protein, leading to a change in retention time. cellmosaic.com
Ion Exchange Chromatography (IEX-HPLC): Separates based on charge. The conjugation of the this compound to lysine residues neutralizes their positive charge, resulting in a distinct elution profile for the conjugate compared to the native protein. acs.org
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on surface hydrophobicity. cellmosaic.com
Mass spectrometry (MS) is the most definitive analytical tool for characterizing bioconjugates, providing precise information on mass, conjugation stoichiometry (the number of linkers per biomolecule), and the specific location of the modification. fujifilm.com
Intact Mass Analysis: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to measure the total mass of the intact conjugate. thermofisher.com The mass difference between the modified and unmodified biomolecule allows for the direct determination of the number of attached linkers. acs.org ESI-MS can often resolve heterogeneous populations of conjugates, showing distinct peaks for molecules with one, two, three, or more linkers attached. nih.gov
Peptide Mapping: To identify the specific conjugation sites, a "bottom-up" proteomics approach is used. nih.gov The bioconjugate is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org Peptides that have been modified with the this compound will exhibit a specific mass shift. Fragmentation of these modified peptides in the mass spectrometer (MS/MS) allows for the precise identification of the modified amino acid residue (e.g., a specific lysine). nih.govresearchgate.net This level of detail is critical for understanding structure-activity relationships and ensuring product consistency.
Table 4: Mass Spectrometry Techniques for Bioconjugate Characterization This interactive table details the application of different mass spectrometry methods in the analysis of conjugated products.
| Technique | Level of Analysis | Information Provided | Reference |
|---|---|---|---|
| ESI-MS / MALDI-MS | Intact Protein | Total molecular weight, degree of conjugation (stoichiometry), heterogeneity of the product | acs.orgthermofisher.com |
| LC-MS/MS | Peptide Level (Post-Digestion) | Precise location of conjugation sites, verification of linker structure on specific peptides | acs.orgnih.gov |
Solubilization and Buffer System Considerations
The successful use of this compound in bioconjugation hinges on appropriate solubilization techniques and the selection of compatible buffer systems. These factors are critical for maintaining the reagent's reactivity and achieving efficient conjugation to target molecules.
The inherent structure of this compound, which includes a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enhances its solubility in aqueous media compared to non-PEGylated crosslinkers. broadpharm.combiochempeg.com However, complete and immediate dissolution in aqueous buffers may still be challenging. To ensure efficient and reproducible reactions, a common strategy involves initial solubilization in a water-miscible organic solvent before introduction into the aqueous reaction environment. thermofisher.comaxispharm.com
Detailed research findings indicate that N-hydroxysuccinimide (NHS) esters are often first dissolved in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). lumiprobe.comvectorlabs.comtocris.com This stock solution is then added to the aqueous solution containing the target molecule (e.g., a protein) in a suitable buffer. lumiprobe.com It is crucial to use high-quality, anhydrous solvents, as the NHS ester group is highly susceptible to hydrolysis in the presence of water. axispharm.comresearchgate.net The final concentration of the organic solvent in the reaction mixture should be minimized, typically kept below 10%, to prevent potential denaturation of proteins or other biomolecules. thermofisher.comaxispharm.com
| Strategy | Description | Key Considerations |
| Direct Aqueous Dissolution | Attempting to dissolve the reagent directly in the final aqueous reaction buffer. | The PEG4 linker improves water solubility, but achieving the desired concentration may be slow or incomplete. broadpharm.com |
| Organic Solvent Pre-solubilization | Dissolving the solid reagent in a small volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. axispharm.com | This is the most common and recommended method. lumiprobe.com Ensures complete dissolution before addition to the aqueous reaction. |
| Solvent Quality | Use of anhydrous or "dry" organic solvents is critical. | Standard-grade solvents can contain enough water to cause significant hydrolysis of the NHS ester, reducing its reactivity. axispharm.comresearchgate.net |
| Addition to Buffer | The organic stock solution is added dropwise or in small aliquots to the buffered solution of the target molecule while mixing. | This prevents localized high concentrations of the organic solvent and reagent, which could damage the target biomolecule. |
The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with the reaction because they will compete with the target amine for reaction with the NHS ester. axispharm.comcovachem.comfishersci.com These amine-containing buffers are, however, useful for quenching the reaction once the desired incubation time has been reached. thermofisher.comcovachem.com
| Buffer System | Typical pH Range for Reaction | Compatibility Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Compatible . Widely used for NHS ester conjugations. thermofisher.comvectorlabs.com |
| HEPES | 7.0 - 8.0 | Compatible . A common non-amine biological buffer. thermofisher.comfishersci.com |
| Borate (B1201080) | 8.0 - 9.0 | Compatible . Useful for reactions requiring a slightly more alkaline pH. thermofisher.comvectorlabs.com |
| Carbonate/Bicarbonate | 8.0 - 9.0 | Compatible . Another option for maintaining a basic pH. thermofisher.comlumiprobe.com |
| Tris (e.g., TBS) | N/A | Incompatible . Contains primary amines that react with the NHS ester. axispharm.comcovachem.com Can be used to quench the reaction. thermofisher.com |
| Glycine | N/A | Incompatible . Contains a primary amine that competes with the target. axispharm.comcovachem.com Also used as a quenching agent. thermofisher.com |
Reagent Handling, Storage, and Stability for Research Integrity
The integrity and reactivity of this compound are highly dependent on proper handling, storage, and an understanding of its stability characteristics. The NHS ester functional group is susceptible to degradation, primarily through hydrolysis, which can compromise experimental outcomes. thermofisher.comgbiosciences.com
The reagent is moisture-sensitive. axispharm.comvectorlabs.com To prevent premature hydrolysis from atmospheric moisture, the vial should always be allowed to equilibrate to room temperature before opening. axispharm.comthermofisher.com Opening a cold vial can cause moisture to condense on the solid reagent, leading to its inactivation. gbiosciences.com For maximal preservation, handling the solid reagent under an inert gas atmosphere, such as nitrogen or argon, is recommended. researchgate.netthermofisher.com
For long-term storage, the solid reagent should be kept in a desiccated environment at -20°C or -80°C and protected from light. axispharm.comabberior.rocks When preparing solutions, aqueous solutions should be made fresh immediately before use and should not be stored, as the hydrolysis half-life of an NHS ester can be as short as minutes at pH values above 8.5. lumiprobe.comthermofisher.com Stock solutions prepared in high-quality, anhydrous DMSO or DMF are more stable and can be stored for short periods at -20°C. lumiprobe.comresearchgate.net However, for best results, fresh preparation is always advised. axispharm.com Aliquoting stock solutions into single-use volumes is a prudent strategy to avoid repeated freeze-thaw cycles and the introduction of moisture during repeated use. researchgate.netabberior.rocks
The primary factor affecting the stability of the this compound in solution is its rate of hydrolysis. The half-life of NHS esters in aqueous solutions is highly pH-dependent. At pH 7 and 0°C, the half-life is approximately 4-5 hours. thermofisher.com This decreases to about 1 hour at pH 8 and only 10 minutes at pH 8.6 at 4°C. thermofisher.comthermofisher.com Therefore, conjugation reactions should be planned and executed promptly after the reagent is introduced into an aqueous buffer.
| Condition | Recommendation | Rationale |
| Handling | Allow vial to warm to room temperature before opening. thermofisher.comgbiosciences.com | Prevents condensation of atmospheric moisture onto the cold reagent. |
| Handle in a dry environment or under inert gas (e.g., nitrogen). researchgate.netthermofisher.com | Minimizes exposure to moisture, which causes hydrolysis. | |
| Storage (Solid Form) | Store at -20°C to -80°C with a desiccant. axispharm.comabberior.rocks | Low temperature and dry conditions preserve the reagent's chemical integrity. |
| Protect from direct light. researchgate.netabberior.rocks | Prevents potential photodegradation of the compound. | |
| Storage (Solutions) | Prepare aqueous solutions immediately before use; do not store. axispharm.comlumiprobe.com | Rapid hydrolysis occurs in aqueous environments, especially at neutral to basic pH. thermofisher.comthermofisher.com |
| Store stock solutions in anhydrous DMSO/DMF at -20°C in aliquots. lumiprobe.comresearchgate.net | Organic solvents slow degradation, and aliquoting prevents contamination and repeated freeze-thaw cycles. | |
| Stability | Be aware of the pH-dependent half-life of the NHS ester. | The reagent is significantly less stable at higher pH values (pH > 8), where hydrolysis is rapid. thermofisher.comthermofisher.com |
Future Directions and Emerging Research Avenues for Ss Bis Amino Peg4 Nhs Ester
Development of Next-Generation Bioconjugation Platforms
The field of bioconjugation is rapidly moving beyond first-generation techniques, which often resulted in heterogeneous products, towards platforms that offer precise control over conjugation sites and stoichiometry. SS-bis-amino-PEG4-NHS ester and its derivatives are integral to this evolution. Future research is focused on incorporating such linkers into more sophisticated systems, such as antibody-drug conjugates (ADCs), that exhibit improved therapeutic indices. pharmaceutical-journal.comrootsanalysis.comcreative-biolabs.com
Next-generation ADCs are increasingly employing site-specific conjugation technologies to ensure a uniform drug-to-antibody ratio (DAR). pharmaceutical-journal.comacs.orgacs.org While this compound traditionally reacts with naturally occurring lysine (B10760008) residues, its fundamental components—the cleavable disulfide bond and hydrophilic PEG spacer—are being integrated into linkers designed for site-specific methods. These methods utilize engineered cysteines, unnatural amino acids, or enzyme-mediated conjugation to attach payloads at predetermined locations on an antibody. pharmaceutical-journal.com
A key area of development is the creation of "tandem-cleavage linkers," which require multiple enzymatic or chemical triggers for payload release. acs.orgspringernature.com This multi-step cleavage mechanism can enhance the stability of the conjugate in circulation, reducing premature drug release and off-target toxicity. acs.org The disulfide bond, as found in this compound, can be paired with other cleavable moieties, such as protease-sensitive peptides or pH-labile groups, to create these advanced linker systems.
| Generation | Conjugation Strategy | Key Features | Role of this compound Principles |
|---|---|---|---|
| First | Random conjugation to lysine or cysteine residues | Heterogeneous products (variable DAR), potential for loss of antibody function | Foundation for cleavable linker design via disulfide bonds |
| Next-Generation | Site-specific conjugation (engineered cysteines, unnatural amino acids, enzymatic ligation) | Homogeneous products (defined DAR), improved stability and therapeutic index. pharmaceutical-journal.comacs.org | Integration of cleavable disulfide and PEG elements into site-specific linkers |
| Emerging | Tandem-cleavage linkers, bioorthogonal chemistries | Enhanced stability, multi-stage payload release, reduced off-target effects. acs.org | Combining disulfide cleavage with other release mechanisms (e.g., enzymatic, pH) |
Exploration of Novel Biologically Relevant Substrates
While proteins and antibodies are the most common substrates for NHS ester-mediated conjugation, the versatility of linkers like this compound allows for their application to a broader range of biomolecules. Future research will likely see the expansion of this technology to other classes of biologically relevant molecules.
Nucleic Acids: The delivery of therapeutic nucleic acids, such as small interfering RNA (siRNA), faces challenges related to stability and cellular uptake. Conjugating siRNA to targeting ligands or polymers using a cleavable disulfide linker can improve its pharmacokinetic profile and facilitate intracellular release of the active siRNA strand. researchgate.net The PEG component of the linker can further enhance solubility and circulation time. researchgate.net
Peptides and Peptidomimetics: Peptides are increasingly being explored as therapeutic agents. Attaching them to larger carriers or creating multimeric peptide structures via disulfide linkers can enhance their stability and biological activity.
Cell Surface Engineering: The NHS ester groups can react with amine-containing components on cell surfaces, allowing for the temporary modification of cells. This could be used to attach imaging agents, targeting moieties, or other functional molecules, with the option to later cleave them off by applying a reducing agent.
Integration with Advanced Bioorthogonal Chemistries
Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biological processes. escholarship.org Integrating the features of this compound with bioorthogonal reaction pairs represents a significant avenue for future research. This involves creating heterobifunctional linkers where one reactive group is the traditional NHS ester, and the other is a bioorthogonal handle, such as an azide, alkyne, or trans-cyclooctene (TCO). escholarship.org
Such a linker would allow for a two-step conjugation strategy. For instance, a protein could first be modified with the NHS ester end of the linker. Then, a second molecule bearing the complementary bioorthogonal group (e.g., a DBCO-functionalized imaging agent for an azide-bearing linker) could be attached in a highly specific manner, even in a complex biological environment. The cleavable disulfide bond would still allow for the subsequent release of the conjugated components. This approach opens up possibilities for sophisticated in vivo imaging, tracking, and targeted therapy applications. escholarship.org
Expansion into Mechanistic Studies of Intracellular Release Mechanisms
The efficacy of drug delivery systems utilizing disulfide linkers hinges on the efficient cleavage of the SS-bond within the target cell. The primary mechanism for this is thiol-disulfide exchange with glutathione (B108866) (GSH), a tripeptide that is present in high concentrations inside cells compared to the extracellular environment. nih.gov
Future research will delve deeper into the kinetics and localization of this cleavage process. While the cytosol is known to be a highly reducing environment, the redox potentials of other subcellular compartments, such as endosomes and lysosomes, are less characterized but crucial for the design of effective drug delivery vehicles. nih.gov Understanding how the local environment within these organelles affects the rate and extent of disulfide bond reduction is essential for optimizing linker design. nih.gov Advanced imaging techniques and fluorescent probes can be employed to monitor the cleavage of disulfide linkers in real-time within living cells, providing valuable insights into the drug release process. researchgate.net
| Location | Typical GSH Concentration | Significance for Disulfide Linkers |
|---|---|---|
| Extracellular Fluid / Blood Plasma | 2-20 µM | Promotes linker stability during circulation. nih.gov |
| Cytosol | 1-10 mM | Strongly favors rapid cleavage of disulfide bonds and payload release. nih.gov |
| Endosomes / Lysosomes | Variable, generally lower than cytosol | Release kinetics may be slower; an important area for mechanistic studies. nih.gov |
| Tumor Microenvironment | Elevated compared to normal tissue | Can contribute to tumor-selective drug release. nih.gov |
Applications in Proteomics and Interactomics Beyond Crosslinking
In proteomics, disulfide-containing and cleavable crosslinkers are foundational tools for cross-linking mass spectrometry (XL-MS), which is used to study protein-protein interactions (PPIs) and protein structures. nih.govacs.orgbiorxiv.org The development of MS-cleavable cross-linkers has significantly simplified data analysis in these complex studies. springernature.comnih.govacs.orgsigmaaldrich.com
Beyond its use as a simple crosslinker, this compound can be adapted for more advanced proteomic workflows. An emerging application is in the design of enrichable probes. By creating a heterobifunctional version of the linker that includes an affinity handle (like biotin) in addition to the reactive NHS ester and the cleavable disulfide, researchers can capture and isolate specific proteins or protein complexes from a lysate. The key advantage of the cleavable disulfide linker here is that the captured proteins can be eluted under mild reducing conditions, which is less denaturing than the conditions required to break the strong biotin-streptavidin interaction. This preserves the integrity of the isolated proteins for downstream analysis.
| Crosslinker | Cleavable Group | Reactive Group | Key Advantage |
|---|---|---|---|
| DSSO (Disuccinimidyl sulfoxide) | Sulfoxide (B87167) | NHS ester | Cleaves into two fragments in the gas phase (CID). nih.govacs.org |
| DSBU (Disuccinimidyl dibutyric urea) | Urea | NHS ester | Cleaves into characteristic fragments, simplifying data analysis. nih.govacs.orgacs.org |
| PIR (Protein Interaction Reporter) Linkers | Asp-Pro bond | NHS ester | Releases a reporter ion upon fragmentation. nih.govacs.org |
| Disulfide-based Linkers (e.g., DSP) | Disulfide | NHS ester | Chemically cleavable by reducing agents before MS analysis. |
Advancements in Smart Materials and Responsive Systems
The redox-responsive nature of the disulfide bond makes it an ideal component for "smart" biomaterials that can respond to specific biological cues. mdpi.com this compound can serve as a crosslinking agent in the fabrication of such materials.
Redox-Responsive Nanoparticles: Polymeric nanoparticles or liposomes can be constructed where the components are held together by disulfide linkages. mdpi.comnih.gov These nanoparticles remain stable in the bloodstream but disassemble and release their therapeutic payload upon entering the high-GSH environment of a target cell. mdpi.comnih.gov
Smart Hydrogels: Hydrogels crosslinked with disulfide bonds can be designed to degrade and release encapsulated drugs or cells in response to a reducing environment. This has potential applications in tissue engineering and controlled drug delivery.
ROS-Responsive Systems: While disulfide bonds are cleaved by reducing agents, other linkers like thioketals are cleaved by reactive oxygen species (ROS), which are also elevated in tumor and inflammatory environments. mdpi.comresearchgate.netscienceopen.com Future research may involve creating dual-responsive systems that incorporate both disulfide and ROS-sensitive linkers to respond to multiple pathological signals. scienceopen.com
The continued exploration of these research avenues will undoubtedly lead to innovative solutions in medicine and biotechnology, with redox-responsive linkers like this compound playing a central role.
Q & A
Basic Research Questions
Q. What are the critical structural components of SS-bis-amino-PEG4-NHS ester, and how do they influence its functionality in bioconjugation?
- Answer: The compound comprises four structural elements:
- Disulfide bond (SS): Enables controlled cleavage under reducing conditions (e.g., intracellular glutathione), facilitating targeted payload release .
- Bis-amino groups: Provide primary amine reaction sites for conjugation with carboxyl or NHS ester groups, enabling heterobifunctional crosslinking .
- PEG4 spacer: Enhances water solubility, reduces steric hindrance, and improves biocompatibility by minimizing non-specific interactions .
- NHS ester: Reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds under mild, aqueous conditions (pH 7–9) .
Q. How can researchers validate successful conjugation of this compound to proteins or antibodies?
- Answer: Employ:
- SDS-PAGE: Detect shifts in molecular weight post-conjugation.
- UV-Vis spectroscopy: Quantify NHS ester consumption by monitoring absorbance at 260–280 nm .
- Mass spectrometry (MS): Confirm covalent attachment by analyzing mass changes in the protein .
- Ellman’s assay: Measure free thiols to assess disulfide bond integrity if reducing environments are tested .
Advanced Research Questions
Q. What experimental strategies mitigate premature disulfide bond cleavage during conjugation or storage?
- Answer:
- Storage: Store lyophilized compound at -20°C under inert gas (e.g., argon) to prevent moisture-induced degradation .
- Redox buffers: Use antioxidants like EDTA in buffers to chelate metal ions that catalyze disulfide reduction .
- Inert reaction conditions: Perform conjugations under nitrogen atmosphere to minimize oxidation side reactions .
- Validation: Monitor disulfide stability via reverse-phase HPLC or LC-MS post-reaction .
Q. How can this compound be applied to design redox-responsive drug delivery systems?
- Answer:
- Drug-linker design: Conjugate cytotoxic agents (e.g., doxorubicin) to the bis-amino groups via cleavable linkers (e.g., Val-Cit-PAB), ensuring release occurs only in high-glutathione environments (e.g., tumor cells) .
- Nanoparticle functionalization: Use the NHS ester to anchor targeting ligands (e.g., antibodies) to PEGylated nanoparticles, with disulfide bonds enabling intracellular payload release .
- In vitro testing: Validate redox sensitivity using reducing agents (e.g., DTT or glutathione) and quantify drug release via fluorescence or LC-MS .
Q. What analytical methods resolve contradictions in disulfide cleavage efficiency across experimental models?
- Answer:
- Controlled reducing environments: Standardize glutathione concentrations (e.g., 1–10 mM) and incubation times to mimic physiological conditions .
- Kinetic studies: Use stopped-flow spectroscopy to measure real-time disulfide reduction rates under varying pH and redox potentials .
- Comparative assays: Cross-validate results with alternative techniques (e.g., Ellman’s assay vs. LC-MS) to rule out method-specific artifacts .
Methodological Design Considerations
Q. How should researchers optimize reaction stoichiometry for this compound in multi-step conjugations (e.g., antibody-drug conjugates)?
- Answer:
- Step 1 (Antibody modification): Use a 5–10 molar excess of this compound to ensure amine saturation while minimizing aggregation.
- Step 2 (Drug attachment): Employ orthogonal chemistry (e.g., maleimide-thiol) to link drugs to the bis-amino groups, maintaining a drug-to-antibody ratio (DAR) of 3–4 for optimal efficacy and stability .
- Purification: Remove unreacted compounds via size-exclusion chromatography (SEC) or dialysis .
Q. What controls are essential when assessing the impact of PEG4 spacer length on conjugate performance?
- Answer:
- Negative controls: Use non-PEGylated analogs to isolate PEG4’s effects on solubility and steric shielding .
- Biolayer interferometry (BLI): Compare binding kinetics of PEGylated vs. non-PEGylated conjugates to quantify target affinity changes .
- Stability assays: Incubate conjugates in serum-containing media to evaluate PEG4’s role in reducing proteolytic degradation .
Data Interpretation and Troubleshooting
Q. How can researchers address inconsistent conjugation yields in large-scale protein modification?
- Answer:
- Batch-to-batch variability: Pre-purify the compound via HPLC to ensure ≥95% purity, as impurities (e.g., hydrolyzed NHS esters) reduce efficiency .
- Aggregation prevention: Add surfactants (e.g., Tween-20) or increase PEG4 spacer length to mitigate hydrophobic interactions .
- Real-time monitoring: Use inline UV or fluorescence sensors to track reaction progress and adjust stoichiometry dynamically .
Q. What are the ethical and safety considerations when handling this compound in cell-based assays?
- Answer:
- Toxicity screening: Pre-test conjugates on non-target cell lines to assess off-target effects.
- Waste disposal: Hydrolyze residual NHS esters with aqueous sodium bicarbonate before disposal to prevent unintended reactions .
- Regulatory compliance: Follow NIH guidelines for human subjects research if conjugates are used in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
